molecular formula C8H12O4S B6211295 8-oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione CAS No. 2763776-20-9

8-oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione

Cat. No.: B6211295
CAS No.: 2763776-20-9
M. Wt: 204.2
InChI Key:
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Description

8-oxa-2lambda6-thiaspiro[45]decane-2,2,4-trione is a chemical compound with the molecular formula C8H12O4S It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction typically requires the use of anhydrous solvents and a controlled temperature environment to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

8-oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors or signaling pathways, modulating biological processes such as cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-oxa-2lambda6-thiaspiro[45]decane-2,2,4-trione is unique due to its specific combination of functional groups and spiro structure

Properties

CAS No.

2763776-20-9

Molecular Formula

C8H12O4S

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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